N-((3-chloropyrazin-2-yl)methyl)acetamide
Description
N-((3-Chloropyrazin-2-yl)methyl)acetamide is a chloro-substituted acetamide derivative featuring a pyrazine ring system. Its structure consists of an acetamide group (-NHCOCH₃) attached to a methylene bridge linked to the 2-position of a 3-chloropyrazine moiety.
Properties
Molecular Formula |
C7H8ClN3O |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
N-[(3-chloropyrazin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C7H8ClN3O/c1-5(12)11-4-6-7(8)10-3-2-9-6/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
TVTNLXUCUNMQEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=NC=CN=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-chloropyrazin-2-yl)methyl)acetamide typically involves the reaction of 3-chloropyrazine-2-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired acetamide product. The reaction conditions generally include heating the mixture to reflux temperature and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((3-chloropyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines.
Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include various substituted pyrazine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Scientific Research Applications
N-((3-chloropyrazin-2-yl)methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((3-chloropyrazin-2-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes essential for cell wall synthesis or target cancer cell signaling pathways. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Acetamide Derivatives
Spectroscopic Properties
Key spectroscopic differences arise from structural variations:
- IR Spectroscopy: this compound: Expected C=O stretch ~1650–1680 cm⁻¹ (amide I band), similar to 2e and 2f (C=O at 1653–1700 cm⁻¹) . Indolinone acetamides: Additional C=N stretches ~1625 cm⁻¹ due to conjugated imine systems .
- NMR Spectroscopy :
Table 2: Comparative Spectroscopic Data
Biological Activity
N-((3-chloropyrazin-2-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a chloropyrazine moiety, contributing to its reactivity and interaction with biological targets. The molecular formula is with a molar mass of approximately 172.62 g/mol. The presence of the chlorine atom in the pyrazine ring is crucial for its biological activity, influencing binding interactions with various biomolecules.
The mechanism of action for this compound involves interactions with specific enzymes or receptors. The chlorinated pyrazine structure may facilitate binding to active sites on target proteins, potentially leading to inhibition or modulation of their activity. This interaction can influence various biochemical pathways, making it a candidate for therapeutic applications in several diseases.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies indicate that the compound may inhibit bacterial growth by interfering with essential cellular processes, such as enzyme activity critical for bacterial survival.
- Anticancer Properties : There is ongoing investigation into the compound's potential as an anticancer agent. Its ability to modulate enzyme activity may contribute to inhibiting tumor growth and progression.
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, particularly in the context of diseases such as arthritis and other inflammatory syndromes .
Research Findings
A review of the literature reveals several key studies focusing on the biological activity of this compound:
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various strains of bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a new antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. These findings suggest its potential role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
